

Check Availability & Pricing

# S-309309: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

S-309309 is a novel, orally administered small molecule inhibitor of monoacylglycerol acyltransferase-2 (MGAT2) developed by Shionogi for the treatment of obesity.[1][2][3] The therapeutic rationale is based on inhibiting MGAT2, an enzyme pivotal for the re-synthesis of triglycerides in the small intestine, thereby modulating the absorption of dietary fat.[4][5] This mechanism represents a distinct approach from current incretin-based therapies like GLP-1 receptor agonists.[6] Preclinical studies in diet-induced obese (DIO) mice demonstrated promising metabolic benefits, including reduced body weight and improved insulin sensitivity.[7] [8] The compound advanced through a successful Phase I trial, showing good safety and tolerability.[9][10] However, a Phase II study in adults with obesity did not meet its primary endpoint for weight loss with monotherapy, leading Shionogi to explore combination strategies. [11] This guide provides an in-depth summary of the discovery and development history of S-309309, detailing its mechanism of action, preclinical data, and clinical trial outcomes.

### **Discovery and Mechanism of Action**

**S-309309** was identified by Shionogi as a selective inhibitor of monoacylglycerol acyltransferase-2 (MGAT2).[7] MGAT2 is highly expressed in the enterocytes of the small intestine and plays a key role in the monoacylglycerol pathway, which is responsible for absorbing the majority of dietary fat.[7][12] By catalyzing the synthesis of diacylglycerol from







monoacylglycerol and acyl-CoA, MGAT2 is a critical step in the re-esterification of digested triglycerides before they are packaged into chylomicrons and released into circulation.[4][12]

The inhibition of MGAT2 by **S-309309** is designed to reduce the absorption of dietary fat.[5] Preclinical evidence further suggests that this inhibition leads to increased intestinal fatty acid  $\beta$ -oxidation, enhanced energy expenditure, and influences the release of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY).[7][13][14]





Click to download full resolution via product page

Caption: Mechanism of Action of S-309309 via MGAT2 Inhibition.



### **Preclinical Development**

**S-309309** was evaluated in high-fat diet (HFD)-induced obesity (DIO) mouse models to assess its anti-obesity and metabolic effects. These studies provided the foundational evidence for advancing the compound into clinical trials.

#### **Experimental Protocols: Preclinical**

- Animal Model: Mice were fed a high-fat diet (HFD) for a period of 4 weeks to establish a dietinduced obesity (DIO) model.
- Drug Administration: S-309309 was administered orally (p.o.) twice daily (b.i.d.).[7][8]
- Efficacy Assessment: Key parameters measured included body weight, food intake, energy
  expenditure, insulin sensitivity (HOMA-IR index), plasma glucose, and lipid levels (hepatic
  triglycerides, plasma aminotransferases).[7] Gene expression analysis related to fatty acid
  oxidation was performed on intestinal tissue via quantitative PCR.[7]

#### **Preclinical Results Summary**

The key quantitative findings from the preclinical studies in DIO mice are summarized below.



| Parameter                     | Treatment<br>Group | Dosage                   | Duration | Outcome                                                  |
|-------------------------------|--------------------|--------------------------|----------|----------------------------------------------------------|
| Body Weight<br>Gain           | S-309309           | 3 mg/kg, p.o.,<br>b.i.d. | 4 weeks  | Significant reduction compared to vehicle.[7]            |
| Food Intake                   | S-309309           | 3 mg/kg, p.o.,<br>b.i.d. | 4 weeks  | Reduction<br>observed under<br>ad libitum<br>feeding.[7] |
| Energy<br>Expenditure         | S-309309           | 3 mg/kg, p.o.,<br>b.i.d. | 1 week   | Increased under restricted-feeding conditions.[7]        |
| Insulin<br>Resistance         | S-309309           | 3 mg/kg, p.o.,<br>b.i.d. | N/A      | Decrease in<br>HOMA-IR index.<br>[7]                     |
| Hepatic<br>Steatosis          | S-309309           | 3 mg/kg, p.o.,<br>b.i.d. | N/A      | Reduction in hepatic triglyceride content.[7][14]        |
| Intestinal Gene<br>Expression | S-309309           | 3 mg/kg, p.o.,<br>b.i.d. | N/A      | Upregulation of genes for fatty acid β-oxidation.        |

## **Clinical Development**

**S-309309** progressed into human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.





Click to download full resolution via product page

Caption: Clinical Development Workflow for S-309309.

#### Phase I Clinical Trial (NCT05247970)

A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of **S-309309** in healthy adults with and without obesity.[9][10]

- Study Design: A single-center, randomized, double-blind, placebo-controlled study.
- Part 1 (Single-Ascending Dose): 50 healthy adults received a single oral dose of S-309309
   or placebo in a fasted state. Doses were escalated after safety reviews.[9][10]
- Part 2 (Multiple Dose): 24 healthy adults with or without obesity received multiple oral doses of **S-309309** or placebo in a fed state.[9][10]
- Assessments: The study evaluated safety (adverse events), pharmacokinetics (PK), the
  effect of food, and the pharmacodynamic (PD) biomarker of MGAT2 inhibition, dicarboxylic
  acid (18:1).[9] It also assessed any drug-drug interaction with midazolam, a CYP3A4
  substrate.[15]



| Parameter                | Study Part                   | Dosage                    | Population                                                          | Outcome                                                                             |
|--------------------------|------------------------------|---------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Safety &<br>Tolerability | Single Dose                  | Up to 300 mg              | Healthy Adults                                                      | Well tolerated;<br>no serious<br>adverse events.<br>[9][10]                         |
| Multiple Dose            | 50 mg once<br>daily, 14 days | Healthy & Obese<br>Adults | Well tolerated;<br>no<br>discontinuations<br>due to AEs.[9]<br>[10] |                                                                                     |
| Pharmacokinetic<br>s     | Single Dose                  | Ascending                 | Healthy Adults                                                      | Dose-<br>proportional<br>exposure.[9]                                               |
| Single Dose              | N/A                          | Healthy Adults            | PK characteristics unaffected by food intake.[9]                    |                                                                                     |
| Multiple Dose            | 50 mg once daily             | Healthy & Obese<br>Adults | No clinically meaningful PK difference between groups.              | _                                                                                   |
| Pharmacodynam<br>ics     | Single & Multiple<br>Dose    | N/A                       | Healthy & Obese<br>Adults                                           | Significant increase in biomarker dicarboxylic acid (18:1).[9]                      |
| Drug Interaction         | N/A                          | N/A                       | N/A                                                                 | Did not affect the<br>pharmacokinetic<br>s of midazolam<br>(CYP3A<br>substrate).[9] |



#### Phase II Clinical Trial (NCT05925114)

Following the positive Phase I results, a Phase II trial was initiated to evaluate the efficacy and safety of **S-309309** in a larger population of adults with obesity.[1][6]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[1][6]
- Participants: Adults with a Body Mass Index (BMI) of ≥ 30 kg/m <sup>2</sup>.[1][11] Inclusion criteria required a stable body weight and at least one prior unsuccessful dietary effort to lose weight.[1]
- Intervention: Participants were randomized to one of four parallel arms: three different dose levels of S-309309 (low, middle, high) or a matching placebo, administered as oral capsules once daily for 24 weeks.[1]
- Primary Endpoint: The percent change in body weight from baseline at Week 24.[6]
- Secondary Endpoints: Percentage of subjects achieving weight loss thresholds of ≥5%,
   ≥10%, ≥15%, and ≥20%.[6]

The top-line results from the Phase II study were announced by Shionogi in mid-2024.

| Parameter                        | Treatment<br>Group        | Dosage               | Duration | Outcome                        |
|----------------------------------|---------------------------|----------------------|----------|--------------------------------|
| Primary Endpoint                 |                           |                      |          |                                |
| Percent Change<br>in Body Weight | S-309309<br>(Monotherapy) | Low, Middle,<br>High | 24 Weeks | <5% weight loss from baseline. |

#### **Conclusion and Future Directions**

**S-309309** is a novel MGAT2 inhibitor that demonstrated a strong preclinical rationale and a favorable safety and pharmacokinetic profile in Phase I clinical trials. However, the Phase II study revealed that as a monotherapy, **S-309309** did not achieve a level of weight loss considered sufficient for advancement as a single agent in the current competitive obesity treatment landscape.



The modest efficacy as a monotherapy, coupled with its distinct mechanism of action, suggests potential utility in combination with other anti-obesity medications. Preclinical data has indicated possible additive or synergistic effects when combined with GLP-1 receptor agonists. Shionogi is now actively considering this combination approach for future development, aiming to leverage the metabolic benefits of **S-309309** to enhance the efficacy of existing therapeutic classes. Further clinical studies will be required to validate the potential of **S-309309** as part of a combination treatment regimen for obesity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. S-309309 Wikipedia [en.wikipedia.org]
- 3. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shionogi.com [shionogi.com]
- 6. shionogi.com [shionogi.com]
- 7. Shionogi's MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, S-309309, in Healthy Adults with or Without Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S-309309 for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]



- 12. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [S-309309: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573767#s-309309-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com